3-Chloro-2-fluorobenzonitrile

Descripción

Significance of Halogenated Benzonitriles in Chemical Sciences

Halogenated benzonitriles are aromatic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile group (-C≡N). The presence of halogens (fluorine, chlorine, bromine, iodine) and the nitrile group imparts unique electronic properties and reactivity to these molecules. This makes them highly valuable in various domains of chemical science.

In medicinal chemistry, the incorporation of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. solubilityofthings.com Halogen atoms can alter metabolic stability, binding affinity to biological targets, and membrane permeability. For instance, halogenated benzonitriles are pivotal in drug discovery and have been used as precursors for therapies targeting a range of conditions.

In materials science, the distinct electronic nature of these compounds makes them suitable for the development of organic electronics, such as polymers and dyes. ontosight.ai Their stability and electron-deficient aromatic systems are particularly advantageous in these applications. Furthermore, halogenated aromatic nitriles serve as crucial intermediates in organic synthesis, enabling the construction of more complex molecular architectures through various chemical transformations. rsc.orggoogle.com The study of their reaction mechanisms, such as nucleophilic aromatic substitution and electrochemical reduction, continues to be an active area of research. acs.org

Overview of 3-Chloro-2-fluorobenzonitrile as a Chemical Compound

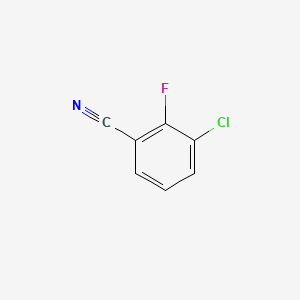

This compound is a specific member of the halogenated benzonitrile (B105546) family with the chemical formula C₇H₃ClFN. ontosight.ai Its structure consists of a benzene ring substituted with a chlorine atom at the third position, a fluorine atom at the second position, and a nitrile group at the first position. ontosight.ai This precise arrangement of substituents dictates its chemical reactivity and physical properties.

The compound typically appears as a white or pale yellow solid. ontosight.ai Its physical state at room temperature is consistent with many aromatic compounds, owing to intermolecular forces and its molecular structure. solubilityofthings.com Detailed analysis, including X-ray diffraction, has been employed to study its molecular structure and intermolecular interactions, which can include π-stacking, halogen–halogen interactions, and C–H···X (where X is a nitrogen or halogen atom) interactions. researchgate.net

Below is a table summarizing the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₃ClFN ontosight.ai |

| Molecular Weight | 155.56 g/mol sigmaaldrich.com |

| CAS Number | 94087-40-8 sigmaaldrich.com |

| Melting Point | 40-44 °C sigmaaldrich.comchemicalbook.com |

| Boiling Point | 135-140 °C at 10 mmHg ontosight.ai |

| Appearance | White or pale yellow solid ontosight.ai |

| Purity | Typically ≥ 97% sigmaaldrich.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Scope and Objectives of Research on this compound

Research involving this compound is primarily driven by its utility as a building block in organic synthesis for creating more complex and valuable molecules. The strategic placement of the chloro, fluoro, and nitrile groups allows for a variety of chemical modifications, making it a versatile intermediate.

A significant objective of research is its application in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai It serves as a precursor for creating biologically active molecules, including herbicides and pesticides. ontosight.ai The unique substitution pattern can be exploited to synthesize derivatives with specific biological targets. For example, related halogenated benzonitriles are used to synthesize compounds that interact with enzymes or receptors.

Another key research area is its use in the development of novel materials. ontosight.ai The compound's properties are of interest in creating new polymers and dyes. ontosight.ai Furthermore, the synthesis of this compound itself is a subject of study, with research focusing on efficient and selective methods. One common synthetic route involves the reaction of a corresponding chlorobenzonitrile with a fluorinating agent. ontosight.aigoogle.com A general procedure for a related synthesis involves the reaction of an aryl fluoride (B91410) with sodium sulfide (B99878) in N,N-dimethyl-formamide, followed by treatment with acid and a reducing agent like zinc. chemicalbook.com

The investigation of its chemical reactivity is also a central theme. For instance, it can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups. Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), are crucial for characterizing the structure and electronic environment of this and related halogenated benzonitriles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKLNKWJIDQKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240424 | |

| Record name | 3-Chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94087-40-8 | |

| Record name | 3-Chloro-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94087-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094087408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2-FLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR862S6CEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Chloro 2 Fluorobenzonitrile

Established Synthetic Pathways

Established methods for the synthesis of 3-chloro-2-fluorobenzonitrile predominantly rely on the displacement of a chlorine atom with fluorine in a dichlorobenzonitrile precursor. This transformation is influenced by various factors including the choice of fluorinating agent, catalyst, and reaction conditions.

Halogen Exchange Reactions for Fluorobenzonitriles

Halogen exchange (HALEX) reactions are a cornerstone in the industrial synthesis of aromatic fluoro compounds. epo.org This method involves the substitution of a chlorine or bromine atom on an aromatic ring with a fluorine atom, typically by using an alkali metal fluoride (B91410).

The most direct route to this compound is the reaction of 2,3-dichlorobenzonitrile (B188945) with an alkali metal fluoride. ambeed.com Potassium fluoride (KF) is a commonly used fluorinating agent due to its reactivity and economic viability. google.com The reaction is typically carried out in a high-boiling polar aprotic solvent, such as sulfolane (B150427), which is effective at solvating the potassium ions and promoting the nucleophilicity of the fluoride anion. ambeed.com

A specific patented method details the reaction of 2,3-dichlorobenzonitrile with potassium fluoride in sulfolane. ambeed.com In this process, the mixture is heated to a high temperature to facilitate the exchange of the chlorine atom at the 2-position with a fluorine atom. ambeed.com The choice of solvent is critical, with sulfolane being particularly effective for this transformation. ambeed.com The reaction proceeds to near completion, with the starting material being reduced to less than 1%. ambeed.com

Table 1: Halogen Exchange Reaction for this compound Synthesis ambeed.com

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

|---|

To enhance the rate and efficiency of halogen exchange reactions, phase-transfer catalysts (PTCs) are often employed. epo.orggoogle.com Quaternary ammonium (B1175870) salts are a prominent class of PTCs used in the synthesis of fluorobenzonitriles. google.comsmolecule.com These catalysts, such as tetramethylammonium (B1211777) chloride, facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction with the chlorobenzonitrile occurs. ambeed.comsmolecule.com The use of these catalysts can lead to higher yields and may allow for milder reaction conditions compared to uncatalyzed reactions. google.com For instance, the synthesis of this compound from 2,3-dichlorobenzonitrile and potassium fluoride is effectively catalyzed by tetramethylammonium chloride in sulfolane. ambeed.com

Halogen exchange reactions on aromatic rings, particularly for the replacement of chlorine with fluorine, often necessitate high temperatures. google.comgoogle.com The synthesis of this compound is a prime example, with a documented reaction temperature of 210°C. ambeed.com In some cases, these reactions are also conducted under elevated pressure, which can help to increase the reaction rate and prevent the boiling of the solvent. google.com While specific pressure details for the synthesis of this compound are not extensively published, analogous fluorination reactions of chlorobenzonitriles have been carried out at pressures up to 50 kg/cm2 . google.com The requirement for such conditions underscores the need for specialized industrial equipment to ensure safety and efficiency. google.com

Multi-step Syntheses involving Fluorinating Agents

While direct halogen exchange is a common method, multi-step synthetic routes starting from different precursors are also conceivable for the preparation of this compound. One such approach involves the introduction of the nitrile or the fluorine group at a later stage of the synthesis.

For instance, a plausible, though not explicitly documented for this specific isomer, multi-step synthesis could start from an appropriately substituted aniline (B41778) derivative. A Sandmeyer reaction could then be employed to introduce the nitrile group. nih.govontosight.ai This classic transformation involves the diazotization of an amino group followed by treatment with a cyanide salt, often in the presence of a copper catalyst. nih.gov For example, starting from 3-chloro-2-fluoroaniline, a Sandmeyer reaction could potentially yield this compound.

Another potential multi-step pathway could involve the use of a nitro-substituted precursor. The nitro group can be converted to an amino group via reduction, which can then undergo a Sandmeyer reaction to introduce the nitrile functionality. Alternatively, direct displacement of a nitro group with a cyanide group can also be a viable, though less common, route.

Regioselective Synthesis Strategies

The synthesis of this compound from 2,3-dichlorobenzonitrile is an inherently regioselective process. The key challenge is to selectively replace the chlorine atom at the 2-position while leaving the chlorine at the 3-position intact. The regioselectivity of this reaction is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The nitrile group (-CN) is an electron-withdrawing group, which activates the aromatic ring towards nucleophilic substitution. In 2,3-dichlorobenzonitrile, the chlorine atom at the 2-position (ortho to the nitrile group) is more activated towards nucleophilic attack by the fluoride ion than the chlorine atom at the 3-position (meta to the nitrile group). This is due to the ability of the ortho-substituent to better stabilize the negative charge in the Meisenheimer intermediate formed during the substitution reaction. This inherent electronic preference allows for the selective synthesis of this compound.

Controlling the reaction conditions, such as temperature and reaction time, is also crucial to prevent further substitution, which could lead to the formation of 2,3-difluorobenzonitrile.

Novel and Emerging Synthetic Approaches

Recent research has focused on developing innovative synthetic routes that are more sustainable and efficient than traditional methods.

The application of green chemistry principles to the synthesis of benzonitriles, including this compound, aims to reduce the environmental impact of chemical processes. Key strategies include the use of greener solvents and catalysts. For instance, the use of ethanol (B145695) as a solvent in related syntheses has been highlighted as a suitable green alternative. researchgate.net Another approach involves the use of ionic liquids which can act as recyclable reaction media, sometimes with multiple roles as co-solvent and catalyst, thereby simplifying separation processes. rsc.org The preparation of aromatic nitriles from aromatic aldehydes has also been demonstrated in an aqueous environment, minimizing the use of harmful organic solvents. rsc.org While a specific green synthesis for this compound is not extensively documented, these principles are readily applicable. For example, replacing traditional volatile organic solvents with greener alternatives like ionic liquids or water in the synthesis of this compound from its corresponding aldehyde could significantly improve the environmental profile of the process.

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. For example, a one-pot, transition-metal-free synthesis of fused benzofuranamines and benzo[b]thiophenamines has been developed starting from 2-fluorobenzonitriles. semanticscholar.org In this process, the reaction of a 2-fluorobenzonitrile (B118710) with a substituted alcohol proceeds at room temperature to yield complex heterocyclic structures in good yields. semanticscholar.org Another relevant one-pot procedure involves the conversion of aromatic aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride in an aqueous medium, which simplifies the process and avoids hazardous reagents. rsc.org A patent for a related compound, 3-bromo-6-chloro-2-fluorobenzaldehyde, describes a one-pot synthesis from 3-bromo-6-chloro-2-fluorobenzonitrile (B2696780) using hydroxylamine-O-sulfonic acid in an aqueous medium, achieving a high yield. These examples demonstrate the feasibility of developing a one-pot synthesis for this compound, potentially starting from 3-chloro-2-fluorobenzaldehyde.

Table 1: Comparison of One-Pot Synthesis Strategies for Benzonitrile (B105546) Derivatives

| Starting Material | Reagents | Key Conditions | Product Type | Yield | Reference |

| 2-Fluorobenzonitrile | Substituted Alcohol, Cs2CO3 | Room Temperature, DMSO | Benzofuranamine | 76% | semanticscholar.org |

| Aromatic Aldehyde | Hydroxylamine HCl, Sodium Acetate (B1210297) | 80°C, Formic acid/H2O | Aryl Nitrile | High | rsc.org |

| 3-Bromo-6-chloro-2-fluorobenzonitrile | Hydroxylamine-O-sulfonic acid | 50°C, Aqueous medium | Aldehyde | 91% |

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers enhanced control over reaction parameters, improved safety, and scalability. This technology is particularly advantageous for reactions that are fast, exothermic, or involve hazardous intermediates. The synthesis of nitriles from aryl ketones has been demonstrated in a rapid continuous flow method, highlighting improved safety and scalability. ucd.ie Research has also shown the application of flow chemistry in the synthesis of various heterocycles, such as pyrazoles, from precursors like 2-chloro-4-ethynylbenzonitrile. mdpi.com The oxidative dehydrogenation of amines to nitriles using solid catalysts has also been successfully implemented in continuous flow reactors. dtu.dk These studies underscore the potential of flow chemistry for the synthesis of this compound, which could lead to a safer, more consistent, and scalable manufacturing process.

Purification and Isolation Techniques for Synthetic Products

The purity of this compound is crucial for its subsequent use in pharmaceutical and agrochemical applications. Therefore, effective purification and isolation techniques are essential.

Column chromatography is a widely used method for the purification of organic compounds. wisc.eduresearchgate.net For halogenated benzonitriles, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used as the eluent. wisc.edu The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer. For the purification of a related compound, 5-bromo-3-chloro-2-fluorobenzonitrile, column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient was employed. This technique allows for the effective removal of impurities, yielding the desired product with high purity.

Table 2: General Parameters for Column Chromatography of Halogenated Benzonitriles

| Parameter | Description | Common Choices/Values | Reference |

| Stationary Phase | The solid adsorbent material packed in the column. | Silica gel (200-400 mesh) | wisc.edu |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Hexane/Ethyl acetate gradient | |

| Elution Principle | Separation based on polarity. | Least polar compounds elute first. | researchgate.net |

| Loading Technique | Method of applying the crude product to the column. | Dry loading (adsorbed on silica) or wet loading (dissolved in a minimal amount of eluent). | rochester.edu |

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the difference in solubility of the desired compound and the impurities in a suitable solvent at different temperatures. A patent for the related compound 2,6-dichloro-3-fluorobenzonitrile (B173952) describes recrystallization from a mixed solvent system. google.com Suitable solvent systems mentioned include mixtures of methanol, ethanol, isopropanol, acetone, or acetonitrile (B52724) with water. google.com The crude product is dissolved in a hot solvent mixture, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical and is often determined empirically, with the ideal solvent dissolving the compound well at high temperatures but poorly at low temperatures. rochester.edu

Spectroscopic and Structural Characterization of 3 Chloro 2 Fluorobenzonitrile

Advanced Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 3-chloro-2-fluorobenzylamine, the aromatic protons appear as a multiplet in the range of δ 7.10–7.30 ppm. For 3-chloro-2-fluorobenzonitrile itself, the aromatic protons would be expected in a similar region, with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing nitrile group and the halogen substituents.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the attached atoms; for instance, the carbon of the nitrile group (C≡N) typically appears in a characteristic downfield region.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For 3-chloro-2-fluorobenzylamine, the fluorine signal appears as a singlet near δ -110 ppm. The chemical shift of the fluorine atom in this compound would be a key identifier. It's important to note that ¹⁹F NMR chemical shifts can be reported relative to different standards, and sign conventions may vary in literature. colorado.edu

| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|---|

| 3-Chloro-2-fluorobenzylamine | ¹H | CDCl₃ | 7.10–7.30 (m, aromatic H) | |

| 3-Chloro-2-fluorobenzylamine | ¹⁹F | - | ~ -110 | |

| 2-Fluorobenzonitrile (B118710) | ¹H | CDCl₃ | 7.66, 7.641, 7.309, 7.243 | chemicalbook.com |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

LC-MS and GC-MS: Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for the analysis of this compound and its derivatives. bldpharm.comambeed.comcookechem.comsmolecule.com These techniques separate the compound from a mixture before it is introduced into the mass spectrometer. GC-MS analysis of related trifluoromethylated benzonitriles has been used to identify the molecular ion peak (M+). rsc.org

High-Resolution Mass Analysis (HRMS): HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. rsc.org For halogenated compounds like this compound, the characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) are readily observed in the mass spectrum, aiding in its identification. Predicted collision cross-section values can also be calculated for different adducts of the molecule. uni.lu

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 156.00108 | 124.6 | uni.lu |

| [M+Na]⁺ | 177.98302 | 137.5 | uni.lu |

| [M-H]⁻ | 153.98652 | 127.3 | uni.lu |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a compound.

ATR-IR: Attenuated Total Reflectance (ATR) is a sampling technique used in IR spectroscopy. For benzonitrile (B105546) derivatives, a characteristic and strong absorption band for the nitrile group (C≡N) stretching vibration is expected around 2230-2240 cm⁻¹. rsc.org Additionally, bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations will be present in the spectrum, providing a unique fingerprint for the molecule. For the related compound 3-chloro-4-fluorobenzonitrile, detailed experimental and theoretical studies of its vibrational spectra have been conducted. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of a benzonitrile derivative will show absorption peaks corresponding to the electronic transitions of the aromatic system. For example, a derivative, 2-(1H-benzo[d]imidazol-2-yl)-3-chlorobenzonitrile, exhibits a UV-vis absorption peak at 244.5 nm. rsc.org

Resonance-Enhanced Multiphoton Ionization (REMPI) is a sensitive spectroscopic technique used to study the electronic and vibrational structure of molecules in the gas phase. wikipedia.org It involves the absorption of two or more photons, where the first photon excites the molecule to a resonant intermediate electronic state, and a second photon ionizes it. wikipedia.orgevitachem.com Studies on the related molecules 2-fluorobenzonitrile and 3-fluorobenzonitrile (B1294923) using two-color REMPI have determined their precise excitation energies. researcher.lifesmolecule.commdpi.comresearchgate.net

For 2-fluorobenzonitrile, the excitation energy (band origin) for the S₁ ← S₀ transition was found to be 36,028 ± 2 cm⁻¹. mdpi.comresearchgate.net For 3-fluorobenzonitrile, this value was determined to be 35,989 ± 2 cm⁻¹. mdpi.comresearchgate.net These studies provide valuable data on the excited state vibrational features of fluorinated benzonitriles. researcher.lifemdpi.comresearchgate.netsciprofiles.com

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that provides detailed information about the vibrational levels of a molecular cation. researcher.life It is often used in conjunction with REMPI. By precisely controlling the energy of the ionizing photon, MATI allows for the determination of the adiabatic ionization energy with high accuracy.

For 2-fluorobenzonitrile, the adiabatic ionization energy was determined to be 78,650 ± 5 cm⁻¹. smolecule.commdpi.comresearchgate.net In the case of 3-fluorobenzonitrile, the adiabatic ionization energy was found to be 78,873 ± 5 cm⁻¹. smolecule.commdpi.comresearchgate.net These values are crucial for understanding the electronic structure and bonding in the cation.

| Compound | Technique | Parameter | Value (cm⁻¹) | Reference |

|---|---|---|---|---|

| 2-Fluorobenzonitrile | REMPI | Excitation Energy (S₁ ← S₀) | 36,028 ± 2 | mdpi.comresearchgate.net |

| 2-Fluorobenzonitrile | MATI | Adiabatic Ionization Energy | 78,650 ± 5 | mdpi.comresearchgate.net |

| 3-Fluorobenzonitrile | REMPI | Excitation Energy (S₁ ← S₀) | 35,989 ± 2 | mdpi.comresearchgate.net |

| 3-Fluorobenzonitrile | MATI | Adiabatic Ionization Energy | 78,873 ± 5 | mdpi.comresearchgate.net |

Vibrational Analysis and Spectral Assignments

While specific experimental vibrational analysis for this compound is not extensively detailed in the provided search results, the methodology for such analysis is well-established through studies of similar halogenated benzonitriles. Techniques like Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, combined with computational methods like Density Functional Theory (DFT), are standard for assigning vibrational frequencies. researchgate.net

The study of the first electronically excited state (S₁) and the ground cationic state (D₀) is crucial for understanding the molecule's photophysical properties. This is typically achieved using techniques like two-color resonance two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy. researcher.lifescilit.com Although specific data for this compound is not available in the search results, studies on its isomers, 2-fluorobenzonitrile and 3-fluorobenzonitrile, provide a framework for what such an analysis would entail. scilit.comsmolecule.comsxu.edu.cn

For these related molecules, researchers have determined precise excitation energies for the S₁ ← S₀ transition and adiabatic ionization energies to the D₀ state. scilit.comresearchgate.netresearchgate.net Franck-Condon simulations based on DFT calculations are used to assign the observed vibrational bands in the S₁ and D₀ states. researcher.lifescilit.com These assignments typically involve in-plane ring deformation and bending motions coupled with the substituents. researchgate.net For instance, in the study of 2-fluorobenzonitrile and 3-fluorobenzonitrile, the excitation energies and adiabatic ionization energies were precisely measured, and the vibrational features in their S₁ and D₀ states were assigned with the aid of theoretical simulations. scilit.comsxu.edu.cnresearchgate.net

Table 1: Spectroscopic Data for Related Fluorobenzonitrile Isomers

| Compound | Excitation Energy (S₁ ← S₀) (cm⁻¹) | Adiabatic Ionization Energy (D₀) (cm⁻¹) |

|---|---|---|

| 2-Fluorobenzonitrile | 36,028 ± 2 scilit.comresearchgate.net | 78,650 ± 5 scilit.comresearchgate.net |

This table presents data for isomers to illustrate the typical values obtained from MATI spectroscopy, as specific experimental values for this compound were not found.

X-ray Crystallography for Solid-State Structure Determination

The compound crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net The unit cell parameters have been determined as:

a = 3.7679(13) Å

b = 12.546(4) Å

c = 13.780(5) Å

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ researchgate.net |

| a (Å) | 3.7679(13) researchgate.net |

| b (Å) | 12.546(4) researchgate.net |

The crystal structure of this compound reveals the presence of several types of intermolecular interactions that dictate the molecular packing. researchgate.net While the primary search result mentions that the study of this and other small molecules reveals interactions like hydrogen bonding, π-stacking, and halogen–halogen interactions, it does not provide specific details on the distances and geometries for this compound itself. researchgate.net However, analysis of related halogenated benzonitriles shows that interactions involving the cyano group and halogen atoms, such as C−H···N hydrogen bonds and Cl···N or F···N halogen bonds, are common and significant in directing the crystal architecture. researchgate.net The presence of fluorine and chlorine atoms, along with the π-system of the benzene (B151609) ring, creates opportunities for various weak interactions, including C–H···F, C–H···Cl, and potential π-stacking between aromatic rings. researchgate.netpsu.edu

The arrangement of molecules in the crystal, or the crystal packing, is a result of the combined effect of the intermolecular forces. For this compound, the molecules are linked to adjacent molecules through translation along the b-axis. researchgate.net The specific packing motifs are formed by the interplay of the intermolecular interactions mentioned previously. In related halogenated aromatic compounds, herringbone and offset face-to-face π-stacking are common motifs. researchgate.net The orthorhombic P2₁2₁2₁ space group indicates a non-centrosymmetric packing arrangement, which can arise from specific directional interactions like hydrogen or halogen bonds. researchgate.netjst.go.jp

Chemical Reactivity and Transformation of 3 Chloro 2 Fluorobenzonitrile

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) in 3-Chloro-2-fluorobenzonitrile is a prominent reaction pathway due to the presence of the strongly electron-withdrawing cyano (-CN) group.

The benzene (B151609) ring in this compound is activated for nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing cyano group. For an SNAr reaction to proceed, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex libretexts.org.

In the structure of this compound, the fluorine atom is at the C2 position (ortho to the C1 cyano group), while the chlorine atom is at the C3 position (meta to the cyano group). Consequently, the fluorine atom at the ortho position is strongly activated towards nucleophilic attack, as the negative charge of the intermediate can be delocalized onto the nitrile group. The chlorine atom at the meta position lacks this stabilization and is therefore significantly less reactive in SNAr reactions libretexts.org.

Furthermore, in nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine makes the carbon atom it is attached to (C2) more electrophilic and susceptible to attack compared to the carbon attached to chlorine. This often results in fluoride (B91410) being a better leaving group than chloride in SNAr reactions, a reversal of the trend seen in aliphatic nucleophilic substitutions youtube.com. Therefore, nucleophilic attack is predicted to occur selectively at the C2 position, leading to the displacement of the fluorine atom.

| Position | Halogen | Relation to -CN | SNAr Activity | Rationale |

| C2 | Fluorine | Ortho | Activated | The electron-withdrawing -CN group stabilizes the negative charge of the Meisenheimer intermediate through resonance libretexts.org. |

| C3 | Chlorine | Meta | Not Activated | The -CN group provides no resonance stabilization for a nucleophilic attack at this position libretexts.org. |

The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into several other important functionalities, primarily through hydrolysis and reduction reactions.

Hydrolysis to Carboxylic Acids and Amides: Nitriles can be hydrolyzed to produce carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. cognitoedu.org

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid (e.g., H₂SO₄ or HCl). The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. An imidic acid intermediate is formed, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid and an ammonium (B1175870) salt. rsc.orgwikipedia.org

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation by water yields the amide intermediate, which is then further hydrolyzed to a carboxylate salt. rsc.orgyoutube.com Acidification of the salt in a separate step produces the carboxylic acid.

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the nitrogen, yielding the primary amine. researchgate.net

| Transformation | Reagents/Conditions | Intermediate | Final Product |

| Hydrolysis | H₃O⁺, heat OR 1. OH⁻, heat; 2. H₃O⁺ | 3-Chloro-2-fluorobenzamide | 3-Chloro-2-fluorobenzoic acid |

| Reduction | 1. LiAlH₄; 2. H₂O | Imine anion | (3-Chloro-2-fluorophenyl)methanamine |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the directing effects of the three existing substituents. All three groups—cyano, chloro, and fluoro—are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. Therefore, harsher reaction conditions are typically required.

The directing effect of each substituent determines the position of the incoming electrophile:

Cyano group (-CN): A strongly deactivating group that acts as a meta-director due to its powerful electron-withdrawing resonance and inductive effects. youtube.comyoutube.com

Fluoro (-F) and Chloro (-Cl) groups: These halogens are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because their lone pairs can be donated to the ring through resonance (+M effect), which helps stabilize the positively charged arenium ion intermediate formed during the substitution. youtube.comorganicchemistrytutor.comwikipedia.org

In this compound, the available positions for substitution are C4, C5, and C6.

The -CN group at C1 directs an incoming electrophile to the meta position, C5.

The -F group at C2 directs to the ortho position (C3, which is blocked) and the para position, C5.

The -Cl group at C3 directs to the ortho positions (C2, blocked, and C4) and the para position, C6.

The directing effects of the cyano and fluoro groups reinforce each other, both strongly favoring substitution at the C5 position . While the chloro group directs to C4 and C6, the convergence of the directing effects from the -CN (meta) and -F (para) groups makes C5 the most probable site for electrophilic attack.

Transition Metal-Catalyzed Reactions

The carbon-halogen bonds in this compound serve as handles for various transition metal-catalyzed reactions, particularly cross-coupling reactions.

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in these palladium-catalyzed reactions generally follows the order: I > Br > OTf >> Cl. wenxuecity.comtcichemicals.com The carbon-fluorine bond is typically the most inert and requires specialized catalytic systems for activation.

Given this reactivity trend, this compound is expected to react selectively at the more labile carbon-chlorine bond at the C3 position under standard cross-coupling conditions.

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new C-C bond at the C3 position, replacing the chlorine atom. tcichemicals.comlibretexts.orgnih.gov

Buchwald-Hartwig Amination: This reaction couples the aryl halide with an amine in the presence of a palladium catalyst and a base to form a new C-N bond. wikipedia.orgacsgcipr.org For this compound, this would lead to the synthesis of N-substituted 3-amino-2-fluorobenzonitriles, with the reaction occurring selectively at the C-Cl bond.

The nitrile group of this compound can participate in cycloaddition reactions to form heterocyclic rings.

[3+2] Cycloaddition: The C≡N triple bond can act as a dipolarophile and react with 1,3-dipoles. For instance, reaction with an azide (B81097) (R-N₃) would yield a tetrazole, while reaction with a nitrile oxide (R-CNO) would form a 1,2,4-oxadiazole. rsc.orgmdpi.com

[2+2+2] Cycloaddition: In the presence of certain transition metal catalysts (e.g., those based on cobalt), the nitrile group can undergo a [2+2+2] cycloaddition with two molecules of an alkyne. This reaction serves as a direct method for synthesizing substituted pyridine rings. wikipedia.org

Reductive Transformations

Common reductive pathways for benzonitriles that could theoretically be applied to this compound include:

Catalytic Hydrogenation: This method typically employs a metal catalyst (such as palladium, platinum, or nickel) and hydrogen gas to reduce the nitrile to a benzylamine. The reaction conditions can be tuned to favor the formation of the primary amine.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are strong reducing agents capable of converting nitriles to primary amines.

However, without specific experimental data for this compound, a data table on its reductive transformations cannot be provided.

Oxidative Transformations

Specific research on the oxidative transformations of this compound is limited. The primary oxidative transformation documented for analogous substituted benzonitriles is the hydrolysis of the nitrile group to a carboxylic acid.

One notable example from patent literature describes the hydrolysis of the isomeric compound, 2-fluoro-3-chlorobenzonitrile, to 2-fluoro-3-chloro-benzoic acid. This reaction can be carried out under either acidic or basic conditions. While this suggests that this compound could likely undergo a similar transformation to 3-chloro-2-fluorobenzoic acid, specific experimental details and yields for this particular compound are not provided in the available literature.

Other potential oxidative reactions involving the aromatic ring or the halogen substituents of this compound have not been documented. Therefore, a detailed data table on its oxidative transformations cannot be compiled at this time.

Computational Chemistry and Theoretical Studies of 3 Chloro 2 Fluorobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. The result is a predicted stable, three-dimensional structure of the molecule, from which parameters like bond lengths, bond angles, and dihedral angles can be obtained. These theoretical values are often compared against experimental data, typically from X-ray crystallography, to validate the computational method.

| Crystal System | Space Group | Unit Cell Parameter (a) | Unit Cell Parameter (b) | Unit Cell Parameter (c) |

|---|---|---|---|---|

| Orthorhombic | P2₁2₁2₁ | 3.7679(13) Å | 12.546(4) Å | 13.780(5) Å |

Following geometry optimization, vibrational frequency calculations are typically performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the fundamental modes of molecular vibration. The results are used to assign spectral bands observed in experimental spectroscopy and to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). A detailed theoretical study on the vibrational frequencies of 3-chloro-2-fluorobenzonitrile has not been identified in the reviewed literature.

Analysis of the electronic structure provides insight into the distribution of electrons within the molecule and its chemical reactivity. This often involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP) map. These analyses help in understanding charge distribution, electrophilic and nucleophilic sites, and the molecule's electronic transitions. Specific electronic structure analyses for this compound using DFT are not available in the published literature.

Franck–Condon Simulations for Spectroscopic Interpretation

Franck-Condon simulations are theoretical methods used to model the intensities of vibronic transitions in electronic spectra (e.g., absorption and fluorescence). By calculating the overlap between the vibrational wavefunctions of the ground and excited electronic states, these simulations can reproduce the shape and fine structure of experimental spectra, aiding in their interpretation. A literature search did not yield any studies that have performed Franck-Condon simulations specifically for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. MD simulations can provide detailed information on the dynamic behavior of a substance, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. No specific molecular dynamics simulation studies focused on this compound were found in the surveyed literature.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of reaction kinetics and thermodynamics. Such calculations can predict the feasibility of a reaction and the distribution of products. At present, detailed quantum chemical studies on the reaction mechanisms involving this compound are not available in the scientific literature.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR models are built upon the principle that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. These properties are quantified by molecular descriptors, which can be broadly categorized into:

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electronegative chlorine and fluorine atoms, as well as the electron-withdrawing nitrile group, would significantly influence its electronic descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The positions of the chloro and fluoro substituents on the benzene (B151609) ring of this compound will define its steric profile.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is crucial for its transport and interaction with biological membranes. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

In the context of benzonitriles, QSAR studies have been employed to predict their toxicity. For instance, a study on the toxicity of 34 different benzonitriles to the ciliate Tetrahymena pyriformis revealed that the toxic action is dependent on the nature of the substituents. tandfonline.comqsardb.org The study found that while some halogenated benzonitriles act as non-polar narcotics, others with more polar substituents act as polar narcotics. tandfonline.comqsardb.org A significant three-parameter QSAR equation was developed, highlighting the importance of hydrophobicity and reactivity descriptors in predicting the toxicity of these compounds. tandfonline.comqsardb.org

For a hypothetical QSAR study of this compound, a dataset of structurally related compounds with measured biological activity (e.g., herbicidal, fungicidal, or cytotoxic activity) would be required. The general workflow would involve:

Data Collection: Assembling a set of benzonitrile (B105546) derivatives with varying substituents and their corresponding biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset, including this compound.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSAR model for a series of compounds including this compound might take the general form:

log(1/C) = β₀ + β₁(descriptor₁) + β₂(descriptor₂) + ... + βₙ(descriptorₙ)

Where C is the concentration of the compound required to produce a specific biological effect, and β are the regression coefficients for the respective descriptors.

The following table illustrates the types of data that would be compiled for a QSAR study of substituted benzonitriles, including this compound.

| Compound | Substituents | logP | Dipole Moment (Debye) | LUMO Energy (eV) | Biological Activity (e.g., IC₅₀ in µM) |

| Benzonitrile | H | 1.56 | 4.18 | -0.34 | Data not available |

| 2-Chlorobenzonitrile | 2-Cl | 2.13 | 3.69 | -0.52 | Data not available |

| 3-Fluorobenzonitrile (B1294923) | 3-F | 1.73 | 2.89 | -0.41 | Data not available |

| This compound | 3-Cl, 2-F | 2.30 (Predicted) | Data not available | Data not available | Data not available |

| 4-Hydroxybenzonitrile | 4-OH | 1.59 | 2.87 | -0.29 | Data not available |

Note: The values for this compound are hypothetical or predicted and are included for illustrative purposes. Actual experimental or calculated values would be necessary for a real QSAR study.

QSAR studies on other halogenated aromatic compounds have also demonstrated the importance of electronic and hydrophobic parameters in determining their biological activity. For example, a 2D- and 3D-QSAR study on the cytotoxicity of halogenated hydroxy and amino substituted aromatic compounds found that descriptors such as the partial positively charged surface area (PPSA₁), ionization potential (EIP), LUMO energy (ELUMO), and the logarithm of the partition coefficient (XlogP) were significant in their models. sciepub.com

Advanced Applications of 3 Chloro 2 Fluorobenzonitrile in Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The structural features of 3-chloro-2-fluorobenzonitrile make it an important precursor in the development of new therapeutic agents. It serves as a foundational element in the synthesis of various pharmaceutical agents, with significant research focused on its incorporation into anti-cancer and anti-inflammatory drugs. chemimpex.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

While this compound is established as a key intermediate in pharmaceutical research and development, specific examples of commercialized Active Pharmaceutical Ingredients (APIs) directly synthesized from this compound are not extensively detailed in publicly available scientific literature. Its role is often as a starting material for the creation of more complex, proprietary intermediates which are then carried forward to the final API. The compound's utility lies in its capacity to introduce a 3-chloro-2-fluorophenyl moiety into a larger molecular scaffold, a common feature in many biologically active compounds.

Development of Anti-Cancer Agents

The development of novel anti-cancer agents often involves the synthesis of molecules that can selectively interact with biological targets involved in cancer progression, such as protein kinases. The this compound scaffold is utilized in the synthesis of various heterocyclic compounds that are evaluated for their potential as kinase inhibitors. nih.govmdpi.com The inclusion of both chlorine and fluorine atoms can enhance the binding affinity and pharmacokinetic properties of these potential drug candidates. chemimpex.com Research in this area focuses on creating libraries of compounds derived from this compound for screening against various cancer cell lines to identify lead compounds for further development.

Development of Anti-Inflammatory Drugs

Chronic inflammation is a key factor in a multitude of diseases. The synthesis of novel anti-inflammatory drugs is an active area of research, and this compound serves as a valuable starting material. Its derivatives are investigated for their ability to modulate inflammatory pathways. For instance, the synthesis of novel fluorobenzothiazole derivatives with potential anti-inflammatory properties has been explored, highlighting the importance of fluorinated anilines, which can be derived from compounds like this compound, in generating these structures. researchgate.net While direct synthesis of specific, named anti-inflammatory drugs from this compound is not widely reported, its role as a precursor to key structural motifs in anti-inflammatory research is acknowledged. chemimpex.com

Synthesis of Heterocyclic Fragments (e.g., 3-aminoindazoles)

3-Aminoindazoles are a class of heterocyclic compounds that are recognized as important pharmacophores in medicinal chemistry, appearing in a range of biologically active molecules, including kinase inhibitors. A common synthetic route to 3-aminoindazoles involves the reaction of ortho-halobenzonitriles with hydrazine. Given its structure, this compound is a suitable substrate for this transformation. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Hydrazine | 4-Chloro-3-aminoindazole | Nucleophilic Aromatic Substitution / Cyclization |

Application in Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. chemimpex.com Fluorinated compounds are increasingly used in crop protection to enhance the efficacy and environmental profile of pesticides. google.com

Development of Herbicides and Insecticides

This compound serves as a building block for the synthesis of new herbicides and insecticides. chemimpex.com The specific arrangement of its functional groups allows for the creation of molecules with novel modes of action or improved properties over existing agrochemicals. While detailed synthetic routes to specific commercial herbicides or insecticides from this compound are often proprietary, the general importance of fluorobenzonitriles as precursors in this industry is well-documented. google.com Research in this field involves the derivatization of the this compound core to produce compounds that are then screened for their herbicidal and insecticidal activity.

| Compound Name | CAS Number |

|---|---|

| This compound | 94087-40-8 |

| Hydrazine | 302-01-2 |

| 4-Chloro-3-aminoindazole | 69586-93-6 |

Synthesis of Fungicides

This compound serves as a valuable intermediate in the development of agrochemicals, particularly in the synthesis of novel fungicides. google.com The presence of the fluorine atom and the nitrile group makes it a key building block for creating complex heterocyclic compounds with potential fungicidal activity. chemimpex.com While specific commercial fungicides directly synthesized from this compound are not extensively detailed in publicly available literature, its utility is rooted in its role as a precursor to more complex chemical scaffolds.

The general strategy involves using the benzonitrile (B105546) moiety as a foundation for constructing larger molecules. For instance, research into new classes of fungicides, such as chloro-containing 1-aryl-3-oxypyrazoles, highlights the importance of chlorinated aromatic precursors in achieving high efficacy against fungal pathogens like Rhizoctonia solani. nih.gov The synthesis of such compounds often involves multi-step processes where the functional groups of an intermediate like this compound can be sequentially modified to build the final active molecule. The development of novel fungicides is a continuous process, and halogenated benzonitriles are crucial starting materials in synthesizing candidates for crop protection. google.com

Table 1: Fungicide Classes and the Role of Precursors

| Fungicide Class | General Structure | Role of Halogenated Benzonitrile Precursor |

| Phenylamides | Acylanilide core | Provides the substituted aromatic ring essential for biological activity. |

| Strobilurins | β-methoxyacrylate group | The aromatic side chain is often derived from a functionalized benzene (B151609) ring. |

| SDHI Fungicides | Pyrazole or Pyridine carboxamide | The aromatic part of the molecule is built from precursors like this compound. |

| Quinolines | Quinoline (B57606) ring system | Used in building the substituted benzene portion of the quinoline structure. |

Utilization in Materials Science

The unique electronic properties conferred by the chloro, fluoro, and nitrile substituents make this compound a compound of interest in materials science. Its applications range from the production of high-performance polymers to the synthesis of components for electronic and optical devices.

Production of Specialty Polymers and Resins

This compound and its derivatives are valuable monomers in the synthesis of specialty polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties. The reactivity of the nitrile group and the potential for modification of the aromatic ring allow for its incorporation into various polymer backbones.

A notable application is in the synthesis of polyacrylates. Research has demonstrated the synthesis of novel isobutyl phenylcyanoacrylates derived from substituted benzaldehydes, including 3-chloro-2-fluorobenzaldehyde. chemrxiv.org These functionalized acrylate (B77674) monomers can be copolymerized with commodity monomers like styrene (B11656). The resulting copolymers incorporate the halogenated phenylcyano group, which can modify the refractive index, thermal properties, and surface energy of the final material.

Research Findings on Copolymerization:

Monomer Synthesis: Isobutyl phenylcyanoacrylates are synthesized via Knoevenagel condensation between a substituted benzaldehyde (B42025) (e.g., 3-chloro-2-fluorobenzaldehyde) and isobutyl cyanoacetate. chemrxiv.org

Polymerization: These functional monomers are copolymerized with styrene in solution using a radical initiator such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN). chemrxiv.org

Properties: The incorporation of the fluoro and chloro substituents into the polymer structure is intended to impart specific properties, such as increased flame retardancy or modified optical characteristics.

Synthesis of Liquid Crystal Materials

The synthesis of liquid crystal materials relies on creating molecules with specific shapes (typically rod-like) and significant dipole moments. Fluorinated benzonitriles are highly sought-after building blocks for liquid crystals because the cyano (nitrile) group provides a strong dipole moment along the long axis of the molecule, while fluorine atoms can be used to tune the dielectric anisotropy and other physical properties. google.com

While direct synthesis of a commercial liquid crystal from this compound is not explicitly documented in major journals, its molecular structure is highly suitable for this application. The combination of the polar nitrile group and the electronegative chlorine and fluorine atoms creates a significant molecular dipole, a key requirement for the operation of twisted nematic and other liquid crystal displays. The general approach involves using such benzonitriles as the core or terminal part of a larger, elongated molecule, often incorporating other phenyl rings or cyclohexyl groups to achieve the necessary rod-like geometry.

Development of Fluorescent Dyes for Biological Imaging and Diagnostics

Benzonitrile derivatives are frequently used as precursors in the synthesis of fluorescent dyes. The nitrile group is a versatile functional handle that can be transformed or incorporated into larger π-conjugated systems, which are the basis of most fluorophores. The electron-withdrawing nature of the nitrile, chloro, and fluoro groups on the this compound ring can be exploited to create "push-pull" type dyes. In such systems, the benzonitrile moiety can act as the electron-accepting part of the molecule.

The synthesis of fluorescent dyes often involves the condensation of nitrile-containing compounds with other aromatic or heterocyclic structures. For example, nicotinonitrile derivatives are used to create dyes with high quantum yields. researchgate.net Similarly, benzonitrile-based structures can be elaborated into more complex systems like coumarin-benzimidazoles, which have applications as reactive dyes for textiles and potentially as fluorescent probes. icrc.ac.iricrc.ac.ir The substituents on the benzonitrile ring play a crucial role in tuning the photophysical properties of the dye, including its absorption and emission wavelengths, Stokes shift, and quantum yield.

Metal-Organic Frameworks (MOFs) Ligand Precursors

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. The properties of a MOF are largely determined by the structure of its organic linker. This compound is a potential precursor for creating functionalized linkers for MOFs. bldpharm.com

The nitrile group can be chemically transformed into a coordinating group capable of binding to metal centers. A common strategy is the cycloaddition of sodium azide (B81097) to a nitrile, which converts it into a tetrazole ring. nih.gov Tetrazoles are effective coordinating groups for building robust MOFs. A synthetic route could involve first using a cross-coupling reaction (like Suzuki coupling) to attach the this compound molecule to a larger core, followed by conversion of the nitrile groups to tetrazoles to create a multitopic linker ready for MOF synthesis. The presence of fluorine on the linker can also be advantageous, leading to MOFs with increased hydrophobicity and potentially enhanced gas separation properties. mdpi.com

Fine Chemical Intermediate in General Organic Synthesis

This compound is a highly versatile intermediate in organic synthesis, valued for its well-defined substitution pattern that allows for selective chemical transformations. chemimpex.com Its primary utility lies in its participation in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated by the electron-withdrawing nitrile group, making it susceptible to displacement by nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, at this position. This reactivity is a cornerstone of its use as a building block for more complex molecules. chemimpex.com

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the 3-position can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the chlorinated aromatic ring with an organoboron compound (a boronic acid or ester) to form a new C-C bond. libretexts.orgyoutube.com This is a powerful method for synthesizing biaryl compounds, which are common structures in pharmaceuticals and advanced materials. While the chlorine atom is less reactive than bromine or iodine, suitable catalysts and conditions can facilitate its coupling. nih.govthieme-connect.de The use of analogous compounds like 3-bromo-2-fluorobenzonitrile (B1334225) in Suzuki couplings demonstrates the feasibility of this approach for creating complex molecular architectures. nbinno.com

Table 2: Key Reactions of this compound in Organic Synthesis

| Reaction Type | Reacting Position | Bond Formed | Typical Reagents | Product Class |

| Nucleophilic Aromatic Substitution | C2 (Fluorine) | C-O, C-N, C-S | R-OH/Base, R-NH2, R-SH/Base | Substituted Benzonitriles |

| Suzuki-Miyaura Coupling | C3 (Chlorine) | C-C (Aryl-Aryl) | Arylboronic acid, Pd catalyst, Base | Biaryl compounds |

| Buchwald-Hartwig Amination | C3 (Chlorine) | C-N | Amine, Pd catalyst, Base | N-Aryl amines |

| Sonogashira Coupling | C3 (Chlorine) | C-C (Aryl-Alkynyl) | Terminal alkyne, Pd/Cu catalyst, Base | Aryl alkynes |

Building Block for Complex Molecular Frameworks

The distinct reactivity of the nitrile, chloro, and fluoro groups on the this compound scaffold enables its use as a foundational component in the synthesis of intricate molecular structures. Chemists can selectively target these functional groups to build upon the benzonitrile core, leading to the formation of more complex and functionally rich molecules.

A notable example of its application is in the synthesis of substituted thienopyridine derivatives. These compounds are of significant interest due to their potential biological activities. In a specific synthetic route, this compound serves as a key starting material. Through a series of transformations, the nitrile group can be manipulated, and the halogen substituents can participate in cyclization reactions to form the fused heterocyclic system characteristic of thienopyridines.

Another important application lies in its role as a precursor for various substituted benzonitrile derivatives. The chloro and fluoro atoms can be selectively displaced by other functional groups through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse substituents onto the aromatic ring. This functionalization is crucial for tailoring the properties of the final molecule, a common strategy in drug discovery and materials science.

Reagent in Diverse Organic Transformations

Beyond its role as a structural foundation, this compound also functions as a key reagent in a variety of organic transformations. The reactivity of its functional groups can be harnessed to facilitate specific chemical reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One significant transformation involves the nucleophilic substitution of the fluorine atom. For instance, this compound reacts with sodium sulfide (B99878) in N,N-dimethylformamide (DMF) to yield 3-chloro-2-mercaptobenzonitrile. chemicalbook.com This reaction demonstrates the susceptibility of the fluorine atom to displacement by a strong nucleophile, providing a pathway to introduce sulfur-containing functionalities.

| Reactant | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | Sodium Sulfide (Na₂S) | N,N-dimethylformamide (DMF) | 3-chloro-2-mercaptobenzonitrile | Not specified in provided text |

The nitrile group of this compound can also undergo a range of transformations common to nitriles. These include hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones. These transformations allow for the conversion of the cyano group into other important functional groups, further expanding the synthetic utility of this versatile reagent.

Furthermore, while direct examples involving this compound in palladium-catalyzed cross-coupling reactions are not extensively detailed in the provided search results, the presence of a chloro substituent suggests its potential participation in such reactions. Generally, aryl chlorides can couple with various partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), and terminal alkynes (Sonogashira coupling), to form new carbon-carbon bonds. The reactivity in these transformations would be influenced by the electronic nature of the other substituents on the aromatic ring.

The diverse reactivity of this compound makes it a valuable tool for synthetic chemists, enabling the construction of a wide range of complex and biologically relevant molecules.

Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation Studies

Comprehensive studies detailing the environmental fate and degradation pathways of 3-Chloro-2-fluorobenzonitrile are largely absent. Safety data sheets for the compound and its close structural analogs consistently indicate that no specific data is available for persistence, degradability, or bioaccumulation potential cymitquimica.comsynquestlabs.com.

Specific research on the biotic and abiotic dehalogenation pathways of this compound has not been identified. Dehalogenation is a critical process in the breakdown of halogenated organic compounds in the environment. The absence of studies in this area means that the mechanisms by which this compound might be transformed or detoxified by microbial action (biotic) or chemical processes like hydrolysis and photolysis (abiotic) remain unknown.

There is no specific information available regarding the persistence and degradability of this compound in water and soil environments cymitquimica.comsynquestlabs.com. For a related isomer, 3-chloro-4-fluorobenzonitrile, one safety data sheet indicates a high potential for persistence in these environmental compartments scbt.com. However, without direct studies on this compound, its environmental persistence remains uncharacterized.

The potential for this compound to bioaccumulate in organisms is currently unknown, as no specific data are available cymitquimica.comsynquestlabs.com. A safety data sheet for the related compound 3-chloro-4-fluorobenzonitrile suggests a low potential for bioaccumulation scbt.com. This information may not be directly applicable to this compound, and dedicated studies are needed to determine its specific bioaccumulative properties.

Interactive Data Table: Environmental Fate Parameters

| Parameter | This compound | 3-chloro-4-fluorobenzonitrile (Related Isomer) |

|---|---|---|

| Persistence in Water/Soil | No Data Available synquestlabs.com | High scbt.com |

Ecotoxicity Assessments

Specific ecotoxicity data for this compound, such as LC50 (lethal concentration, 50%) or EC50 (effective concentration, 50%) values for aquatic or terrestrial organisms, are not available in the reviewed literature synquestlabs.com. Safety documentation for similar compounds suggests that they should be considered hazardous to the environment, but quantitative assessment data is missing cymitquimica.comscbt.com. Without these assessments, a formal evaluation of the risk this compound poses to ecosystems cannot be completed.

Research on Safe Handling and Disposal Procedures

Guidance on the safe handling and disposal of this compound is available through various safety data sheets. These documents provide standardized recommendations for minimizing exposure and managing waste in a research or laboratory setting.

Safe Handling Recommendations:

Engineering Controls : Use only in well-ventilated areas or under a chemical fume hood medchemexpress.comthermofisher.comtcichemicals.com.

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and safety glasses with side-shields or goggles medchemexpress.comtcichemicals.comtcichemicals.com.

Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used tcichemicals.comfishersci.com.

Spill Management : In case of a spill, avoid generating dust. Clean up spills immediately using dry procedures and place the material in a sealed container for disposal cymitquimica.com. Prevent the substance from entering drains or water courses cymitquimica.comscbt.com.

This compound and its containers must be treated as hazardous waste scbt.com.

Disposal Procedures:

Method : Disposal should occur via an authorized landfill or a licensed incinerator, often after mixing with a suitable combustible material cymitquimica.comsynquestlabs.comscbt.com.

Regulations : All disposal practices must comply with local, state, and federal regulations scbt.comthermofisher.com.

Container Disposal : Empty containers may retain product residue and should be handled as hazardous waste. They should be decontaminated if possible or punctured to prevent reuse before disposal in an authorized landfill scbt.com.

Waste Codes : Specific waste codes are typically not assigned to research chemicals. The user is responsible for assigning appropriate waste codes based on the application and relevant regulations thermofisher.com.

Interactive Data Table: Handling and Disposal Summary

| Aspect | Recommendation | Source |

|---|---|---|

| Ventilation | Use only in well-ventilated areas or with local exhaust. | medchemexpress.comtcichemicals.com |

| Eye Protection | Wear safety goggles with side-shields. | medchemexpress.com |

| Skin Protection | Wear protective gloves and impervious clothing. | medchemexpress.comtcichemicals.com |

| Waste Disposal | Dispose of as hazardous waste in an approved facility. | synquestlabs.comscbt.comthermofisher.com |

Prevention of Environmental Contamination

In a research setting, the prevention of environmental contamination with this compound is paramount. Due to its chemical nature and potential toxicity, stringent protocols must be followed to avoid its release into the air, water, or soil. synquestlabs.commatrixscientific.com The primary strategies for preventing environmental contamination revolve around careful handling, appropriate storage, robust spill containment procedures, and compliant waste disposal.

Handling and Storage Protocols: Proper handling procedures in the laboratory are the first line of defense against accidental release. Researchers should handle this compound in well-ventilated areas, such as a fume hood, to prevent the release of fumes or dust into the laboratory atmosphere. aksci.com Direct contact with the compound should be avoided by using suitable protective clothing, gloves, and eye/face protection. aksci.com

Effective storage is crucial for preventing leaks and spills. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition. aksci.com Containers must be kept tightly closed when not in use and handled with care to prevent damage. aksci.com Storing the compound in a locked-up, designated area is also a recommended safety measure. aksci.comssl-images-amazon.com

Spill Response and Mitigation: In the event of a spill, immediate and appropriate action is necessary to contain the compound and prevent its spread into the environment. The primary environmental precaution is to ensure the product does not enter drains, waterways, or soil. aksci.com Should a spill occur, the area should be secured, and all sources of ignition must be removed. aksci.com

For containment, any further leak or spill should be stopped if it is safe to do so. aksci.com The spilled material can then be absorbed with an inert material, such as sand or vermiculite, or swept up carefully, and placed into a suitable, labeled container for disposal. aksci.com